molecular formula C9H14N2O2S B12518422 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide CAS No. 805962-10-1

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B12518422
CAS No.: 805962-10-1
M. Wt: 214.29 g/mol
InChI Key: ZQMGIZYABALNBU-UHFFFAOYSA-N
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Description

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol . It is a derivative of benzene, with an amino group at the third position, an ethyl group at the fourth position, and a sulfonamide group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-ethyl-N-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

[ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamides.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfinamides and other reduced forms.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential antibacterial activity, distinguishing it from other similar compounds that may not have the same therapeutic potential.

Properties

CAS No.

805962-10-1

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-amino-4-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-7-4-5-8(6-9(7)10)14(12,13)11-2/h4-6,11H,3,10H2,1-2H3

InChI Key

ZQMGIZYABALNBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)NC)N

Origin of Product

United States

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